2-Hydroxy-4-(methoxycarbonyl)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound has a methoxy group which enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Mode of Action
The presence of the methoxy group suggests that it may undergo electrophilic substitution reactions . This could potentially lead to interactions with various biological targets, resulting in changes in their function.
Result of Action
It’s known that compounds with similar structures have shown hepatoprotective effects, evident from low serum transaminases activities, reduced hepatic lipid peroxidation and collagen content, restoration of total glutathione, and recouping of the inflammatory cytokines .
Action Environment
It’s known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heme oxygenase (HO1) and myeloperoxidase (MPO), which are involved in oxidative stress responses . These interactions are crucial for understanding the compound’s role in modulating oxidative stress and inflammation.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to attenuate liver damage induced by carbon tetrachloride (CCl4) by reducing serum transaminases activities, hepatic lipid peroxidation, and collagen content . This indicates its potential hepatoprotective effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to modulate the activities of enzymes like heme oxygenase (HO1) and myeloperoxidase (MPO), which play roles in oxidative stress and inflammation . These interactions help in understanding how the compound exerts its protective effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound maintains its stability under normal storage conditions . Long-term studies have shown its potential in reducing oxidative stress and inflammation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits protective effects against liver damage, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress and inflammation. For example, its interaction with heme oxygenase (HO1) and myeloperoxidase (MPO) is crucial for its metabolic effects . These interactions help in understanding the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are essential for its biological activity . Understanding these processes helps in elucidating its therapeutic potential and optimizing its delivery in clinical settings.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-carboxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-(hydroxymethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
Uniqueness
2-Hydroxy-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKDVWHMQIMEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571095 | |
Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-00-4 | |
Record name | 2-Hydroxy-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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